methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate
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Overview
Description
Methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate is an organic compound that features a phenoxy group substituted with a sulfonyl group and a cycloheptylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate typically involves the following steps:
Formation of the phenoxy intermediate: This can be achieved by reacting 4-hydroxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine.
Esterification: The resulting intermediate is then reacted with methyl chloroacetate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes that are sensitive to sulfonamide groups, thereby affecting biochemical pathways. The cycloheptylamino group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl {4-[(cyclohexylamino)sulfonyl]phenoxy}acetate
- Methyl {4-[(cyclopentylamino)sulfonyl]phenoxy}acetate
- Methyl {4-[(cyclooctylamino)sulfonyl]phenoxy}acetate
Uniqueness
Methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate is unique due to the presence of the cycloheptylamino group, which provides distinct steric and electronic properties compared to its analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 2-[4-(cycloheptylsulfamoyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-21-16(18)12-22-14-8-10-15(11-9-14)23(19,20)17-13-6-4-2-3-5-7-13/h8-11,13,17H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSNLLNSWMVAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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